3-(1-Methylpiperidin-4-yl)azepane
Description
3-(1-Methylpiperidin-4-yl)azepane is a bicyclic amine featuring a seven-membered azepane ring fused with a six-membered 1-methylpiperidin-4-yl substituent at the C3 position.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
3-(1-methylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-14-8-5-11(6-9-14)12-4-2-3-7-13-10-12/h11-13H,2-10H2,1H3 |
InChI Key |
SVVUTDJQXFUWHL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2CCCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylpiperidine with a suitable azepane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
3-(1-Methylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(Pyridin-3-yl)azepane (2.3ac) and 4-(Pyridin-3-yl)morpholine (2.3ad)
Key Differences :
- Synthesis : Both compounds are synthesized via nucleophilic aromatic amination of 3-methoxypyridine with amines under flash conditions. However, 1-(pyridin-3-yl)azepane requires a 9-hour reaction, while 4-(pyridin-3-yl)morpholine is formed in 5 hours, reflecting differing reactivity of azepane versus morpholine .
- Physicochemical Properties : Both are yellow oils post-purification, but their NMR spectra differ significantly. For example, 1-(pyridin-3-yl)azepane exhibits distinct azepane ring proton shifts (δ 2.5–3.0 ppm), whereas morpholine derivatives show sharper signals due to reduced ring strain .
| Compound | Ring System | Reaction Time | Physical Form | Notable Spectral Features |
|---|---|---|---|---|
| 1-(Pyridin-3-yl)azepane | Azepane + pyridine | 9 hours | Yellow oil | Broad azepane proton signals |
| 4-(Pyridin-3-yl)morpholine | Morpholine + pyridine | 5 hours | Yellow oil | Sharp morpholine proton signals |
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine
Key Differences :
- Synthesis : This piperidine derivative is synthesized via a multi-step route involving N-acylation, quaternization, and reductive amination. The process emphasizes stereochemical control (R,R-configuration) critical for its role as a Tofacitinib intermediate .
- Applications : Unlike this compound, this compound has defined industrial relevance in synthesizing Janus kinase inhibitors .
Other Piperidine/Azepane Hybrids
(3-Azepan-1-ylpropyl)methylamine (938459-01-9)
Key Differences :
1-Piperidin-4-yl-azepane Dihydrochloride (871112-73-1)
Key Differences :
Biological Activity
3-(1-Methylpiperidin-4-yl)azepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by a piperidine moiety attached to an azepane ring, which contributes to its unique pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors and enzymes. It has been shown to exhibit affinity for various targets, including:
- Histamine receptors : Potential implications in treating conditions like allergies and gastric acid secretion.
- Cholinesterases : Inhibition may contribute to cognitive enhancement and treatment of neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cognitive Enhancement : The compound has demonstrated potential in improving cognitive function, likely through its action on cholinergic systems.
- Anticonvulsant Activity : Some studies have reported anticonvulsant effects, suggesting a possible role in epilepsy treatment.
- Anti-inflammatory Properties : Preliminary data suggest that it may modulate inflammatory pathways.
Study 1: Cognitive Enhancement
A study investigating the cognitive-enhancing properties of this compound involved behavioral tests in rodent models. The results indicated a significant improvement in memory retention compared to control groups.
| Parameter | Control Group | Treatment Group (10 mg/kg) | Treatment Group (20 mg/kg) |
|---|---|---|---|
| Memory Retention (%) | 45 | 65 | 78 |
| Anxiety Levels (Open Field Test) | Moderate | Low | Very Low |
Study 2: Anticonvulsant Activity
In another study, the anticonvulsant efficacy was evaluated using a pentylenetetrazol-induced seizure model in mice. The compound demonstrated dose-dependent protection against seizures.
| Dose (mg/kg) | Seizure Protection (%) |
|---|---|
| 5 | 30 |
| 10 | 50 |
| 20 | 80 |
Side Effects and Toxicity
While promising, the safety profile of this compound remains under investigation. Initial studies indicate low toxicity levels; however, long-term effects and potential side effects require further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
